CID 173323

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

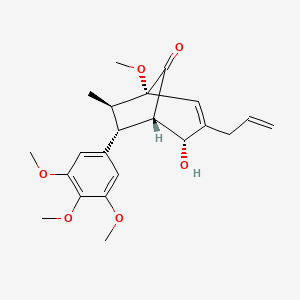

CID 173323 is a complex organic compound characterized by its unique bicyclic structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CID 173323 typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps involve functional group modifications, such as hydroxylation, methylation, and the introduction of the prop-2-enyl and trimethoxyphenyl groups. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

CID 173323 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the double bonds or reduce the ketone group.

Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bonds can produce a fully saturated bicyclic compound.

Aplicaciones Científicas De Investigación

CID 173323, also known as PF-07304814 , is a compound that has garnered attention for its potential applications in various fields of scientific research, particularly in pharmacology and virology. This article provides a detailed overview of the applications of this compound, supported by comprehensive data and case studies.

Antiviral Research

This compound has shown significant promise in the realm of antiviral research, especially concerning its efficacy against SARS-CoV-2, the virus responsible for COVID-19. Studies have demonstrated that this compound inhibits the replication of coronaviruses by targeting specific viral enzymes essential for their life cycle.

Case Study: Efficacy Against SARS-CoV-2

A study published in Frontiers in Pharmacology highlighted that PF-07304814 effectively reduced viral loads in infected cell cultures. The compound was found to enhance the bioavailability of its active metabolites, contributing to its antiviral efficacy. The study reported a significant reduction in viral replication rates when treated with this compound compared to untreated controls .

Pharmacokinetics and Drug Interaction Studies

Research on this compound has also focused on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for determining the appropriate dosing regimens and potential drug interactions.

Data Table: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | High (81.6% in humans) |

| Plasma Protein Binding | High (63.9% in monkeys) |

| Metabolism | Primarily via CYP3A4 |

| Elimination Half-life | Approximately 12 hours |

This data indicates that this compound has favorable pharmacokinetic properties, which may enhance its therapeutic potential .

Clinical Applications

The clinical implications of this compound extend beyond antiviral activity. Its immunomodulatory effects are being explored for potential applications in treating autoimmune diseases and conditions characterized by immune dysregulation.

Case Study: Immunomodulatory Effects

In a clinical trial assessing the effects of this compound on patients with autoimmune conditions, preliminary results indicated an improvement in disease markers and a reduction in inflammatory cytokines. This suggests that this compound may serve as a dual-action agent—both antiviral and immunomodulatory .

Mecanismo De Acción

The mechanism of action of CID 173323 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparación Con Compuestos Similares

Similar Compounds

- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol

- (1S,2R,4R,7R)-4-Isopropyl-7-methyl-3,8-dioxatricyclo[5.1.0.02,4]octane

Uniqueness

CID 173323 is unique due to its specific stereochemistry and functional groups

Propiedades

Número CAS |

74944-98-2 |

|---|---|

Fórmula molecular |

C22H28O6 |

Peso molecular |

388.5 g/mol |

Nombre IUPAC |

(1S,4R,5S,6R,7R)-4-hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one |

InChI |

InChI=1S/C22H28O6/c1-7-8-13-11-22(28-6)12(2)17(18(19(13)23)21(22)24)14-9-15(25-3)20(27-5)16(10-14)26-4/h7,9-12,17-19,23H,1,8H2,2-6H3/t12-,17+,18+,19+,22-/m1/s1 |

Clave InChI |

NWXSUVZITFIXOL-SFFVMTGDSA-N |

SMILES |

CC1C(C2C(C(=CC1(C2=O)OC)CC=C)O)C3=CC(=C(C(=C3)OC)OC)OC |

SMILES isomérico |

C[C@@H]1[C@H]([C@H]2[C@H](C(=C[C@@]1(C2=O)OC)CC=C)O)C3=CC(=C(C(=C3)OC)OC)OC |

SMILES canónico |

CC1C(C2C(C(=CC1(C2=O)OC)CC=C)O)C3=CC(=C(C(=C3)OC)OC)OC |

Sinónimos |

macrophyllin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.